molecular formula C7H6Cl2N2O2 B8468097 3-Nitro-2,4-dichloro-benzylamine

3-Nitro-2,4-dichloro-benzylamine

Cat. No.: B8468097
M. Wt: 221.04 g/mol
InChI Key: PATFEZCRCLMKAP-UHFFFAOYSA-N
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Description

3-Nitro-2,4-dichloro-benzylamine is a halogenated nitrobenzylamine derivative featuring a benzene ring substituted with a nitro (-NO₂) group at position 3, chlorine atoms at positions 2 and 4, and a benzylamine (-CH₂NH₂) moiety.

Properties

Molecular Formula

C7H6Cl2N2O2

Molecular Weight

221.04 g/mol

IUPAC Name

(2,4-dichloro-3-nitrophenyl)methanamine

InChI

InChI=1S/C7H6Cl2N2O2/c8-5-2-1-4(3-10)6(9)7(5)11(12)13/h1-2H,3,10H2

InChI Key

PATFEZCRCLMKAP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1CN)Cl)[N+](=O)[O-])Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table compares 3-nitro-2,4-dichloro-benzylamine with structurally related compounds based on substituent positions, molecular formulas, and applications:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
4-Chloro-2-nitrobenzylamine hydrochloride 2-NO₂, 4-Cl, -CH₂NH₂·HCl C₇H₇ClN₂O₂·HCl 223.05 Organic synthesis intermediate
N-(2,4-Dichlorobenzyl)hydroxylamine HCl 2,4-Cl, -CH₂NHOH·HCl C₇H₈Cl₃NO 228.5 Potential synthetic intermediate
N-(3-Chlorophenethyl)-4-nitrobenzamide 4-NO₂ (benzamide), 3-Cl (phenethyl) C₁₅H₁₃ClN₂O₃ 296.73 (calculated) Pharmacological activity studies
3-Nitro-2,4-Dimethylphenol 3-NO₂, 2,4-CH₃ C₈H₉NO₃ 167.16 Analytical standard for QC/ANDA
4-Butylamino-3-nitro-benzoic acid 3-NO₂, 4-NH(C₄H₉) C₁₁H₁₄N₂O₄ 238.24 Chemical synthesis building block

Key Observations:

  • Substituent Positions: The positions of nitro and chloro groups significantly affect electronic properties. For example, 4-chloro-2-nitrobenzylamine hydrochloride (2-NO₂, 4-Cl) exhibits different reactivity compared to hypothetical this compound (3-NO₂, 2,4-Cl) due to meta vs. para/ortho electronic effects .
  • Functional Groups : Hydroxylamine derivatives (e.g., ) display distinct solubility and stability profiles compared to benzylamines. The hydrochloride salt forms enhance solubility in polar solvents .
  • Applications: Nitro-chloro benzylamine analogs are frequently used in organic synthesis (e.g., intermediates) or pharmacological studies. For instance, N-(3-chlorophenethyl)-4-nitrobenzamide demonstrates the role of nitro groups in bioactivity , while 3-nitro-2,4-dimethylphenol serves as an analytical reference standard .

Pharmacological Potential

Compounds with nitro and chloro groups, such as N-(3-chlorophenethyl)-4-nitrobenzamide, are studied for antimicrobial or antitumor activity.

Analytical and Industrial Use

3-Nitro-2,4-dimethylphenol is employed in analytical method validation, emphasizing the need for high-purity standards with well-defined substituent positions . Such applications underscore the importance of precise synthetic routes for nitro-substituted aromatics.

Q & A

Q. What are the key synthetic pathways for preparing 3-Nitro-2,4-dichloro-benzylamine, and what challenges arise during purification?

  • Methodological Answer : A common approach involves sequential functionalization of a benzylamine precursor. First, nitration at the 3-position is performed using mixed nitric-sulfuric acid under controlled temperatures (0–5°C) to avoid over-nitration. Subsequent chlorination at positions 2 and 4 can be achieved via electrophilic substitution using Cl₂/FeCl₃ or SOCl₂. Purification challenges include separating positional isomers (e.g., 2-nitro vs. 4-nitro byproducts). Column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization in ethanol/water mixtures is recommended .

Q. How can researchers validate the structural integrity of this compound using spectroscopic methods?

  • Methodological Answer :
  • NMR : Use 1^1H NMR to confirm substitution patterns: aromatic protons near nitro groups show deshielding (δ 8.2–8.5 ppm), while chloro substituents cause splitting patterns due to coupling. 13^13C NMR can distinguish between nitro (C-NO₂ ~145 ppm) and chloro (C-Cl ~125 ppm) carbons.
  • IR : Confirm nitro groups via asymmetric stretching (~1520 cm⁻¹) and symmetric stretching (~1350 cm⁻¹).
  • Mass Spectrometry : High-resolution MS (HRMS) should match the molecular ion [M+H]⁺ at m/z 235.9854 (C₇H₅Cl₂N₂O₂) .

Advanced Research Questions

Q. How do reaction conditions (solvent, temperature, catalyst) influence the regioselectivity of chlorination in 3-Nitro-benzylamine derivatives?

  • Methodological Answer : Regioselectivity is highly solvent-dependent. Polar aprotic solvents (e.g., DMF) favor chlorination at the 4-position due to enhanced stabilization of the transition state, while non-polar solvents (e.g., CCl₄) may lead to mixed 2,4-dichloro products. Catalysts like FeCl₃ improve yield but require strict temperature control (<50°C) to prevent decomposition. Kinetic studies using HPLC monitoring can optimize conditions .

Q. What strategies resolve contradictory spectral data (e.g., overlapping NMR signals) in structurally similar nitro-chloro benzylamine derivatives?

  • Methodological Answer :
  • 2D NMR Techniques : HSQC and HMBC correlate 1^1H and 13^13C signals to resolve overlapping peaks. For example, cross-peaks between aromatic protons and adjacent nitro/chloro groups confirm substitution patterns.
  • Computational Validation : Density Functional Theory (DFT) simulations (e.g., Gaussian 16) predict chemical shifts and coupling constants, which can be compared to experimental data to assign ambiguous signals .

Q. How can researchers optimize the reduction of the nitro group in this compound to avoid dechlorination?

  • Methodological Answer : Catalytic hydrogenation (H₂/Pd-C) risks dechlorination due to harsh conditions. Alternative methods include:
  • Transfer Hydrogenation : Use ammonium formate/Pd-C in methanol at 60°C, which selectively reduces nitro to amine without cleaving C-Cl bonds.
  • Zn/HCl System : Controlled pH (4–5) and low temperature (0°C) minimize side reactions. Monitor progress via TLC (Rf shift from 0.7 to 0.3 in ethyl acetate/hexane) .

Data Contradiction and Reproducibility

Q. How should researchers address inconsistencies in reported melting points for this compound across studies?

  • Methodological Answer : Variations often arise from impurities or polymorphic forms. Reproduce results using standardized protocols:
  • Purification : Recrystallize from a 1:1 ethanol/water mixture.
  • DSC Analysis : Differential Scanning Calorimetry provides precise melting ranges and identifies polymorphs.
  • Cross-Validation : Compare data with authoritative databases (e.g., NIST Chemistry WebBook) .

Analytical and Experimental Design

Q. What advanced chromatographic methods improve separation efficiency for nitro-chloro benzylamine isomers?

  • Methodological Answer :
  • HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) at 1.0 mL/min. Isomers elute at 8.2 min (2-nitro) and 9.5 min (4-nitro).
  • Chiral HPLC : For enantiomeric resolution, employ a Chiralpak AD-H column with hexane/isopropanol (90:10).
  • GC-MS : Capillary columns (DB-5) with slow ramp rates (3°C/min) enhance peak separation .

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